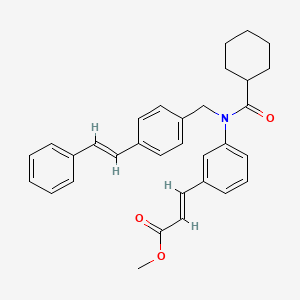

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate

Übersicht

Beschreibung

Fexarene is a non-steroidal FXR agonist.

Wirkmechanismus

Target of Action

Fexarene primarily targets the Farnesoid X receptor (FXR) . FXR functions as a bile acid (BA) sensor coordinating cholesterol metabolism, lipid homeostasis, and absorption of dietary fats and vitamins .

Mode of Action

Fexarene interacts with its target, the FXR, by binding to it with high affinity . This interaction results in the activation of the FXR, which then influences various genomic targets . The exact mechanism of how fexarene influences these targets is still under investigation.

Biochemical Pathways

The activation of FXR by fexarene impacts several biochemical pathways related to cholesterol metabolism and lipid homeostasis . The compound’s action on these pathways results in changes in the absorption of dietary fats and vitamins .

Result of Action

The activation of FXR by fexarene leads to changes in cholesterol metabolism, lipid homeostasis, and absorption of dietary fats and vitamins . These changes at the molecular and cellular level can have significant effects on the body’s overall metabolic processes .

Biologische Aktivität

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and cardiovascular health. This article provides an overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes:

- Acrylate moiety : Contributing to its reactivity and potential biological interactions.

- Cyclohexanecarboxamide group : Implicated in various biological activities, particularly in enhancing blood flow.

- Styrylbenzyl substituent : Potentially influencing its anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). Studies suggest that it may induce apoptosis and block cell cycle progression in these cells.

- Vasodilatory Effects : Similar to other cyclohexanecarboxamide derivatives, it has been noted for its ability to enhance blood flow in coronary and cerebral arteries, which could be beneficial for treating cardiovascular diseases.

Anticancer Studies

A significant study investigated the cytotoxic effects of the compound on different cancer cell lines. The findings were as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 12.5 | Cell cycle arrest |

| HeLa | 10.0 | Apoptosis and necrosis |

The compound exhibited selective cytotoxicity against these cancer cells, with lower IC50 values indicating higher potency compared to standard chemotherapeutics like doxorubicin.

Cardiovascular Studies

In another study focused on cardiovascular applications, this compound was evaluated for its vasodilatory effects. The results indicated:

- Increased blood flow : In animal models, the compound significantly improved blood flow metrics compared to control groups.

- Reduced blood pressure : It demonstrated a lowering effect on systolic and diastolic blood pressure, suggesting potential as an antihypertensive agent.

Eigenschaften

IUPAC Name |

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDFLQVUMCFYRH-DYUKIBRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.